4-Aminobutyronitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

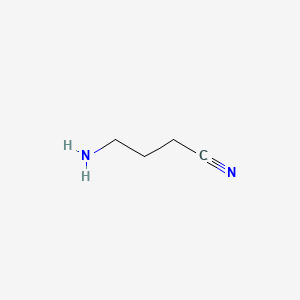

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-aminobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c5-3-1-2-4-6/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYKKVTZDQDYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186426 | |

| Record name | 4-Aminobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32754-99-7 | |

| Record name | 4-Aminobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32754-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032754997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminobutyronitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WWX9NX8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-aminobutyronitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 4-aminobutyronitrile. The information is curated for professionals in research and development, with a focus on delivering precise data, experimental context, and logical visualizations to support advanced applications.

Chemical Structure and Identifiers

This compound, also known as 4-aminobutanenitrile or gamma-aminobutyronitrile, is an organic compound featuring a four-carbon chain with both an amino (-NH2) and a nitrile (-C≡N) functional group.[1] This bifunctional nature dictates its chemical reactivity and makes it a versatile intermediate in organic synthesis.[1][2]

Structural Representations:

The molecule's structure contains two rotatable bonds, contributing to its conformational flexibility.[3]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₂ | [3][4][5][6] |

| Molecular Weight | 84.12 g/mol | [3][4][6] |

| Boiling Point | 201.2 °C (at 760 mmHg) | [5][7] |

| Density | 0.918 g/cm³ | [5][7] |

| Flash Point | 75.5 - 76 °C | [5][7] |

| pKa | 8.89 ± 0.10 (Predicted) | [3][7] |

| Topological Polar Surface Area | 49.8 Ų | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| XLogP3-AA | -0.7 | [3][4] |

Solubility and Stability: this compound is soluble in polar solvents like water and alcohols, which is attributed to the hydrogen bonding capability of its amino group.[1] The compound itself is reported to be unstable at room temperature.[2] For storage, it is preferably converted to its hydrochloride salt (this compound monohydrochloride, CAS: 16011-90-8), which exhibits greater stability.[2][8]

Logical Relationships in Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups, as illustrated in the diagram below.

Caption: Logical diagram of this compound's reactivity.

Experimental Protocols

Detailed methodologies for the synthesis, stabilization, and characterization of this compound are critical for its application in research.

Synthesis via Modified Staudinger Reduction

An improved synthesis from 4-azidobutanenitrile has been reported, offering a viable route to the compound.[2]

Objective: To synthesize this compound from 4-azidobutanenitrile.

Materials:

-

4-azidobutanenitrile

-

Triphenylphosphine (PPh₃)

-

Pyridine (solvent)

-

Deionized Water

-

Appropriate workup and extraction solvents (e.g., ethyl acetate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

-

In a suitable reaction vessel, dissolve 4-azidobutanenitrile in pyridine.

-

Add triphenylphosphine to the solution at room temperature.

-

Stir the reaction mixture for approximately 3 hours at room temperature. During this time, the formation of an iminophosphorane intermediate occurs.[2]

-

After 3 hours, add water to the reaction mixture to facilitate the hydrolysis of the intermediate.

-

Increase the reaction temperature to 40 °C to promote the hydrolysis reaction, yielding this compound.[2]

-

Upon reaction completion (monitored by TLC or other appropriate methods), proceed with a standard aqueous workup and extract the product using an organic solvent.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure to yield crude this compound.

Stabilization as Hydrochloride Salt

Due to its instability, the free base is often converted to its hydrochloride salt for storage and handling.[2]

Caption: Workflow for synthesis and stabilization of this compound.

Methodology:

-

Dissolve the crude this compound obtained from the synthesis step in chloroform.[2]

-

Bubble anhydrous hydrogen chloride (HCl) gas gently through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a small amount of cold solvent (e.g., chloroform or diethyl ether) to remove impurities.

-

Dry the solid under vacuum to yield this compound hydrochloride (1·HCl) as a stable, storable solid.[2]

Structural Characterization Workflow

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized product.

Caption: General workflow for spectroscopic characterization.

Methodology:

-

Mass Spectrometry (MS): Obtain an electron-impact (EI) or electrospray ionization (ESI) mass spectrum. The molecular ion peak should correspond to the molecular weight of the compound (84.12 for the free base). Fragmentation patterns can provide further structural clues.[9]

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the sample. Key absorptions to confirm the structure include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the carbon chain. The integration of these signals should correspond to the number of protons in each environment. Splitting patterns (multiplicity) will reveal adjacent proton relationships.[11]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the characteristic downfield signal for the nitrile carbon.

-

By systematically applying these protocols, researchers can reliably synthesize, handle, and verify the structural integrity of this compound for use in further studies and as a precursor in drug development pathways.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. 4-Aminobutanenitrile | C4H8N2 | CID 122953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 32754-99-7 4-氨基丁腈 this compound - CAS数据库 [cheman.chemnet.com]

- 6. 4-aminobutanenitrile | 32754-99-7 | Buy Now [molport.com]

- 7. This compound CAS#: 32754-99-7 [m.chemicalbook.com]

- 8. This compound monohydrochloride | C4H9ClN2 | CID 3014915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Aminobutyronitrile from Succinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-aminobutyronitrile from succinonitrile, a critical transformation for the production of valuable intermediates in the pharmaceutical and chemical industries. This document details the primary synthetic routes, focusing on catalytic hydrogenation, and provides structured data, experimental protocols, and a visualization of the reaction pathway to support research and development efforts.

Introduction

This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds and active pharmaceutical ingredients. Its production from succinonitrile, a readily available dinitrile, is an important industrial process. The primary challenge in this synthesis is the selective reduction of one of the two nitrile groups to a primary amine, while avoiding the formation of byproducts such as 1,4-diaminobutane (putrescine) and secondary or tertiary amines. This guide will focus on the most common and effective methods for achieving this selective transformation.

Synthetic Pathways

The conversion of succinonitrile to this compound is primarily achieved through catalytic hydrogenation. This process involves the reaction of succinonitrile with hydrogen gas in the presence of a metal catalyst. The general reaction scheme is as follows:

Caption: Reaction pathway for the hydrogenation of succinonitrile.

The key to a successful synthesis of this compound is to halt the hydrogenation after the reduction of the first nitrile group. This is typically controlled by careful selection of the catalyst, solvent, and reaction conditions such as temperature and pressure.

Catalytic Systems and Reaction Conditions

Several catalytic systems have been investigated for the selective hydrogenation of succinonitrile. The most prominent methods involve either gas-phase or liquid-phase hydrogenation.

Gas-Phase Hydrogenation

Gas-phase hydrogenation offers advantages in terms of continuous processing and easier catalyst separation. Nickel-based catalysts, particularly those supported on basic oxides, have shown high selectivity.

Liquid-Phase Hydrogenation

Liquid-phase hydrogenation is a more common laboratory and industrial method. Raney-type catalysts, such as Raney nickel and Raney cobalt, are widely used due to their high activity at relatively low temperatures. A crucial aspect of liquid-phase hydrogenation of nitriles is the use of ammonia as a solvent or additive. Ammonia suppresses the formation of secondary and tertiary amines by reacting with the intermediate imine to form a gem-diamine, which then hydrogenolyzes to the desired primary amine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the hydrogenation of dinitriles to amino-nitriles, providing a comparative overview for experimental design.

| Catalyst | Substrate | Phase | Temperature (°C) | Pressure (atm) | Solvent/Additive | Selectivity to Aminonitrile (%) | Conversion (%) | Reference Analogy |

| NiO-MgO ("R4CB") | Succinonitrile | Gas | 70 | Atmospheric | - | 85 | 100 | [Implied from Snippet 1] |

| Raney Ni | Adiponitrile | Liquid | 60-80 | High | Liquid Ammonia | High (implied) | High | [1] |

| Raney Co | Adiponitrile | Liquid | 80-100 | High | Liquid Ammonia | High (implied) | High | [1] |

| Supported Ni/SiO₂ | Adiponitrile | Liquid | - | - | NaOH | 94 (to primary amines) | High | [2][3] |

| Cobalt | Adiponitrile | Liquid | 100-150 | 600-650 | Liquid Ammonia | High (implied) | Substantially complete | [4] |

Experimental Protocols

The following are detailed experimental protocols for the liquid-phase hydrogenation of succinonitrile using a Raney nickel catalyst, based on established procedures for similar dinitrile hydrogenations.

Catalyst Preparation: W-6 Raney Nickel

A highly active Raney nickel catalyst can be prepared as follows:

-

In a 2-liter Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 160 g of sodium hydroxide in 600 mL of distilled water.

-

Cool the sodium hydroxide solution to 50°C in an ice bath.

-

While maintaining the temperature at 50 ± 2°C, slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes with vigorous stirring.

-

After the addition is complete, continue to stir the suspension and maintain the temperature at 50 ± 2°C for an additional 50 minutes.

-

After digestion, carefully decant the supernatant and wash the catalyst by decantation with three 1-liter portions of distilled water.

-

For use in non-aqueous solvents, the water can be replaced by successive washes with an appropriate solvent (e.g., ethanol or liquid ammonia). Caution: Raney nickel is pyrophoric and should be handled with care, always kept wet with a solvent.

Liquid-Phase Hydrogenation of Succinonitrile

This procedure is adapted from general protocols for nitrile hydrogenation.

Workflow:

Caption: Experimental workflow for liquid-phase hydrogenation.

Procedure:

-

Reactor Setup: To a high-pressure autoclave (e.g., a Parr reactor) equipped with a mechanical stirrer, gas inlet and outlet, thermocouple, and sampling valve, add the prepared Raney nickel catalyst (5-10 wt% relative to succinonitrile) as a slurry in a suitable solvent (e.g., ethanol).

-

Charging Reactants: Seal the reactor and purge thoroughly with nitrogen gas. Cool the reactor to a low temperature (e.g., -30 to -40°C) and carefully introduce liquid ammonia (sufficient to act as the primary solvent). A solution of succinonitrile in a minimal amount of a co-solvent like ethanol is then added to the reactor.

-

Reaction: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm). The mixture is heated to the reaction temperature (e.g., 70-100°C) with vigorous stirring. The progress of the reaction is monitored by observing the hydrogen uptake and by periodically taking samples (if the reactor setup allows) for analysis by gas chromatography (GC) or other suitable analytical techniques.

-

Work-up: Upon completion of the reaction (cessation of hydrogen uptake or desired conversion is reached), the reactor is cooled to room temperature, and the excess hydrogen and ammonia are carefully vented.

-

Isolation and Purification: The reaction mixture is carefully filtered to remove the Raney nickel catalyst. The solvent is then removed by distillation. The resulting crude product can be purified by vacuum distillation to yield this compound.

Conclusion

The synthesis of this compound from succinonitrile is a technically demanding yet crucial industrial process. The selective hydrogenation of one nitrile group can be achieved with high selectivity through careful control of the catalytic system and reaction parameters. Liquid-phase hydrogenation using Raney nickel in the presence of liquid ammonia remains a robust and widely applicable method. For continuous processes, gas-phase hydrogenation over supported nickel catalysts presents a promising alternative. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the development and optimization of this important synthetic transformation.

References

An In-depth Technical Guide on the Core Mechanism of Action of Gamma-Aminobutyric Acid (GABA) in Neuroscience

A Note on the Topic: The initial query focused on "4-aminobutyronitrile." However, a comprehensive literature search revealed a scarcity of information on the specific neurological mechanism of action for this compound. It is highly probable that the intended subject was Gamma-Aminobutyric Acid (GABA) , a structurally similar and fundamentally important neurotransmitter in neuroscience. This guide will, therefore, provide a detailed examination of the mechanism of action of GABA, a topic of significant interest to researchers, scientists, and drug development professionals.

Introduction to GABA

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature vertebrate central nervous system (CNS).[1][2][3] It plays a crucial role in regulating neuronal excitability by counteracting the effects of excitatory neurotransmitters like glutamate.[1] This delicate balance between inhibition and excitation is essential for normal brain function, and disruptions in GABAergic signaling are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[4][5]

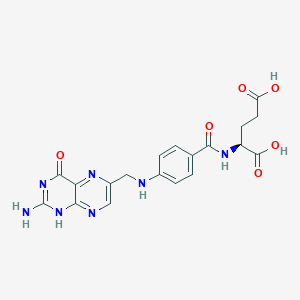

GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD), with pyridoxal phosphate (a form of vitamin B6) acting as a cofactor.[2][3] Once synthesized, GABA exerts its effects by binding to specific receptors on the surface of neurons.[3] There are two major classes of GABA receptors: GABA-A and GABA-B, which differ significantly in their structure, function, and pharmacology.[6]

GABA Receptor Subtypes and their Mechanisms of Action

GABA-A Receptors

GABA-A receptors are ionotropic receptors, meaning they form a ligand-gated ion channel.[6][7] These receptors are part of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, glycine, and 5-HT3 receptors.[6][7]

Structure: GABA-A receptors are pentameric structures, typically composed of two α, two β, and one γ subunit (α2β2γ).[8][9] However, there is significant diversity, with 19 different known subunits in mammals (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), allowing for a vast number of potential receptor isoforms with distinct pharmacological properties.[7][8][10]

Mechanism of Action: When GABA binds to the GABA-A receptor, the integral chloride ion (Cl-) channel opens.[6] This leads to an influx of negatively charged chloride ions into the neuron, causing hyperpolarization of the cell membrane.[11][12] This hyperpolarization moves the neuron's membrane potential further away from the threshold required to fire an action potential, thus producing an inhibitory effect.[13] This rapid form of inhibition is known as phasic inhibition.[8] Some GABA-A receptors, particularly those containing the δ subunit, are located outside the synapse and respond to ambient GABA levels, mediating a slower, more persistent form of inhibition called tonic inhibition.[8][10]

Pharmacology: The GABA-A receptor is a key target for many clinically important drugs.[14] Besides the GABA binding site, these receptors have several allosteric modulatory sites where other molecules can bind and alter the receptor's activity.[9][12] These modulators include:

-

Benzodiazepines: These drugs, such as diazepam and alprazolam, bind to the interface between the α and γ subunits and increase the frequency of channel opening in the presence of GABA.[9][10][13]

-

Barbiturates: These compounds, like phenobarbital, increase the duration of channel opening.

-

Neurosteroids, alcohol, and general anesthetics also modulate GABA-A receptor function.[9][14]

The specific subunit composition of the GABA-A receptor determines its sensitivity to different modulators. For instance, receptors containing α4 or α6 subunits are insensitive to classical benzodiazepines.[9]

GABA-B Receptors

GABA-B receptors are metabotropic receptors, which means they are G-protein coupled receptors (GPCRs).[6][15] They mediate slower, more prolonged inhibitory signals compared to GABA-A receptors.[16]

Structure: Functional GABA-B receptors are obligate heterodimers, composed of two subunits: GABA-B1 and GABA-B2.[15][17]

Mechanism of Action: When GABA binds to the GABA-B1 subunit, it induces a conformational change that activates the associated G-protein (typically Gαi/o).[16][17][18] This activation leads to the dissociation of the G-protein into Gα and Gβγ subunits, which then modulate downstream effectors:[16]

-

Activation of K+ Channels: The Gβγ subunit directly activates inwardly rectifying potassium (Kir3) channels, leading to an efflux of K+ ions and hyperpolarization of the postsynaptic membrane.[16][18]

-

Inhibition of Ca2+ Channels: The Gβγ subunit inhibits presynaptic voltage-gated calcium (Ca2+) channels (N-type and P/Q-type).[18] This reduction in calcium influx decreases the release of neurotransmitters from the presynaptic terminal.[2][18]

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[2][16][18]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways for GABA-A and GABA-B receptors.

Caption: GABA-A receptor signaling pathway.

Caption: GABA-B receptor signaling cascade.

Quantitative Data

The following tables summarize key quantitative data related to GABA receptor function.

Table 1: GABA Receptor Ligand Affinities

| Ligand | Receptor Subtype | Affinity (IC50/Ki) | Reference |

| GABA | GABA (Non-Selective) | 38 nM (IC50) | [19] |

| Muscimol | GABA (Non-Selective) | 200 nM (IC50) | [19] |

| Baclofen | GABA (Non-Selective) | 320 nM (IC50) | [19] |

| Diazepam | GABA-A (α2/α3/α5) | 0.42 µM (EC50) | [20] |

| GABA | iCell Neurons (GABA-A) | 0.43 µM (EC50) | [20] |

Table 2: GABA-A Receptor Channel Properties

| Receptor Subtype | Single-Channel Conductance | Mean Open Time | Desensitization | Reference |

| δ subunit-containing | Smaller | Longer | Does not desensitize | [10] |

| Typical synaptic | ~30 pS | ~1 ms | Rapid |

Experimental Protocols

Protocol for Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

This protocol is adapted from methodologies used to study GABAergic inhibition in neuronal slices.[21][22]

Objective: To measure GABA-A receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) in neurons.

Materials:

-

Brain slice preparation (e.g., hippocampus or cortex) from a rodent model.

-

Artificial cerebrospinal fluid (aCSF).

-

Glutamate receptor antagonists (e.g., D-AP5 and CNQX) to isolate GABAergic currents.[21]

-

GABA-A receptor antagonist (e.g., picrotoxin or bicuculline) for pharmacological confirmation.[21]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Intracellular solution containing a high chloride concentration to allow for the detection of inward currents at negative holding potentials.[21]

Procedure:

-

Prepare acute brain slices (300-400 µm thick) and maintain them in oxygenated aCSF.

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF containing glutamate receptor antagonists.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette.

-

Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Record spontaneous inward currents (sIPSCs).

-

To confirm that the currents are mediated by GABA-A receptors, apply a specific antagonist (e.g., 100 µM picrotoxin) to the bath and observe the abolition of the sIPSCs.[21]

Data Analysis:

-

Analyze sIPSC frequency, amplitude, rise time, and decay kinetics.

-

Non-stationary fluctuation analysis can be used to estimate single-channel conductance.[21]

Caption: Experimental workflow for patch-clamp recording.

Protocol for GABA Receptor Radioligand Binding Assay

This protocol is based on methods for measuring [3H]muscimol binding to GABA-A receptors in brain membranes.[23][24]

Objective: To determine the density (Bmax) and affinity (Kd) of GABA-A receptors in a brain tissue preparation.

Materials:

-

Rat brain tissue (e.g., whole brain or specific region).

-

Homogenization buffer (e.g., Tris-HCl).

-

Radioligand: [3H]muscimol (a potent GABA-A agonist).[24]

-

Displacing agent for non-specific binding (e.g., unlabeled GABA or bicuculline).[24]

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters and filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Binding Assay:

-

Set up a series of tubes containing a fixed amount of membrane protein.

-

Add increasing concentrations of [3H]muscimol to these tubes (for total binding).

-

To a parallel set of tubes, add the same increasing concentrations of [3H]muscimol plus a high concentration of unlabeled GABA to determine non-specific binding.

-

Incubate the tubes at 4°C for a defined period to reach equilibrium.[24]

-

-

Termination and Washing: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding versus the concentration of [3H]muscimol.

-

Analyze the resulting saturation curve using non-linear regression (e.g., Scatchard analysis) to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant, a measure of affinity).

-

Protocol for In Vivo Microdialysis for GABA Measurement

This protocol provides a general framework for measuring extracellular GABA levels in the brain of a live, freely moving animal.[25][26][27]

Objective: To measure basal and stimulus-evoked changes in extracellular GABA concentrations in a specific brain region.

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probe.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with fluorescence detection for GABA analysis.

-

Anesthesia and surgical tools.

-

Ringer's solution or artificial CSF for perfusion.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeted to the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain tissue.

-

Perfusion and Sampling:

-

Continuously perfuse the probe with Ringer's solution at a low, constant flow rate (e.g., 1-2 µL/min).

-

Molecules from the extracellular fluid, including GABA, will diffuse across the dialysis membrane into the perfusion fluid (dialysate).

-

Collect the dialysate in timed fractions (e.g., every 10-20 minutes) using a fraction collector.

-

-

Pharmacological Challenge (Optional): After collecting stable baseline samples, administer a drug or stimulus and continue to collect samples to measure changes in GABA levels.

-

Analysis: Analyze the GABA concentration in the dialysate samples using HPLC with fluorescence detection.

-

Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the placement of the microdialysis probe.

Conclusion

GABA is the cornerstone of inhibitory neurotransmission in the CNS, acting through two distinct classes of receptors, GABA-A and GABA-B, to finely tune neuronal activity. The ionotropic GABA-A receptors mediate fast synaptic inhibition, while the metabotropic GABA-B receptors produce slower, more prolonged inhibitory effects. The structural and functional diversity of these receptors provides a rich landscape for pharmacological intervention. A thorough understanding of their mechanisms of action, elucidated through techniques like patch-clamp electrophysiology, radioligand binding assays, and in vivo microdialysis, is fundamental for the development of novel therapeutics for a wide range of neurological and psychiatric disorders.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA receptor - Wikipedia [en.wikipedia.org]

- 7. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactome | GABA B receptor activation [reactome.org]

- 18. neurology.org [neurology.org]

- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 20. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. GABA-activated Single-channel and Tonic Currents in Rat Brain Slices [jove.com]

- 23. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Toxicological and Safety Profile of 4-Aminobutyronitrile: A Technical Guide

Disclaimer: As of October 2025, publicly available, in-depth toxicological data for 4-aminobutyronitrile is limited. This guide provides a comprehensive framework for the toxicological assessment of a compound like this compound, incorporating general principles and methodologies from established toxicological testing. The quantitative data presented in the tables are illustrative examples and should not be considered as actual experimental results for this compound.

Introduction

This compound, a bifunctional molecule containing both a primary amine and a nitrile group, presents a unique profile for consideration in research and development. Its structural motifs are found in various biologically active compounds, making a thorough understanding of its toxicological and safety profile imperative for researchers, scientists, and drug development professionals. This technical guide synthesizes the critical aspects of toxicological evaluation relevant to this compound, detailing key experimental protocols and data presentation for a comprehensive safety assessment.

Physicochemical Properties

A foundational aspect of any toxicological assessment is the understanding of the compound's physical and chemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 84.12 g/mol | --INVALID-LINK-- |

| CAS Number | 32754-99-7 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |

| Solubility | Soluble in polar solvents like water and alcohols | --INVALID-LINK-- |

| pKa | 8.89 ± 0.10 (Predicted) | --INVALID-LINK-- |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Precautionary statements include the use of personal protective equipment (gloves, eye protection), thorough washing after handling, and immediate medical attention in case of ingestion or eye contact.[1]

Toxicological Data

A comprehensive toxicological evaluation involves a battery of tests to determine the potential adverse effects of a substance. The following sections outline the key studies and present example data in a structured format.

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high-dose exposure to a substance. The most common endpoint is the median lethal dose (LD50), which is the dose that is lethal to 50% of the test population.

Table 1: Example Acute Toxicity Data for an Aminonitrile Compound

| Species | Route of Administration | LD50 | Signs of Toxicity |

| Rat | Oral | 300 mg/kg | Lethargy, tremors, convulsions |

| Mouse | Intraperitoneal | 150 mg/kg | Ataxia, respiratory distress |

| Rabbit | Dermal | >2000 mg/kg | Mild skin irritation |

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before dosing.

-

Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, with the dose for each subsequent animal adjusted up or down depending on the outcome for the previous animal.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD50 is calculated using maximum likelihood estimation.

Sub-chronic and Chronic Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period (typically 28 or 90 days for sub-chronic, and 1-2 years for chronic studies). They are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Table 2: Example 90-Day Sub-chronic Oral Toxicity Data for an Aminonitrile Compound (Rat)

| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

| 0 (Control) | No adverse effects observed. | - | - |

| 10 | No adverse effects observed. | 10 | - |

| 50 | Increased liver weight, mild hepatocellular hypertrophy. | - | 50 |

| 200 | Significant increase in liver enzymes (ALT, AST), kidney damage (tubular necrosis). | - | - |

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, and an in vivo micronucleus assay.

Table 3: Example Genotoxicity Data for an Aminonitrile Compound

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) | With and Without | Negative |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without | Positive (clastogenic effects observed at high concentrations) |

| In Vivo Micronucleus | Mouse bone marrow | N/A | Negative |

-

Test Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon is used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Exposure: The test substance is incubated with the bacterial strains and the S9 mix (if applicable) in a top agar overlay on minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Carcinogenicity

Carcinogenicity bioassays are long-term studies (typically 2 years in rodents) designed to assess the tumor-inducing potential of a substance.

Reproductive and Developmental Toxicity

These studies evaluate the potential of a substance to interfere with reproduction and normal development. This includes effects on fertility, pregnancy, and offspring.

Mechanism of Toxicity and Signaling Pathways

The specific mechanisms of toxicity for this compound have not been elucidated in the public literature. For nitriles in general, toxicity can sometimes be associated with the metabolic release of cyanide, although this is highly dependent on the chemical structure. The amino group may also undergo metabolic transformations leading to reactive intermediates.

Visualizations

The following diagrams illustrate a general workflow for toxicological assessment and a hypothetical signaling pathway that could be investigated for a compound like this compound.

Conclusion

References

In Silico Modeling of 4-Aminobutyronitrile Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of small molecules, exemplified by 4-aminobutyronitrile, to their target receptors. Given that this compound is a structural analog of γ-aminobutyric acid (GABA), this guide will focus on the well-established protocols for modeling ligand interactions with GABA receptors, which are the putative targets for this molecule. The principles and workflows described herein are broadly applicable to the study of other small molecule-receptor interactions.

Introduction to In Silico Receptor Binding Studies

In silico modeling has become an indispensable tool in modern drug discovery and development.[1] By simulating the interactions between a ligand and its receptor at a molecular level, these computational methods can predict binding affinities, elucidate binding modes, and guide the design of novel therapeutic agents. The primary goals of in silico receptor binding studies are to:

-

Identify potential biological targets for a given ligand.

-

Predict the binding affinity and selectivity of a ligand for its target.

-

Understand the key molecular interactions that govern ligand binding.

-

Screen large virtual libraries of compounds to identify potential hits.

For a molecule like this compound, in silico modeling can provide crucial insights into its mechanism of action by identifying its most likely receptor targets and characterizing the nature of the binding interaction.

Identifying the Target Receptor: The Case for GABA Receptors

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[2] Its receptors, broadly classified into GABAA and GABAB receptors, are crucial targets for a wide range of therapeutic drugs.[3] Given the structural similarity of this compound to GABA, it is highly probable that it interacts with one or more subtypes of GABA receptors.

-

GABAA Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[4] They are pentameric structures composed of different subunits (e.g., α, β, γ), with the ligand binding site located at the interface between subunits.[5]

-

GABAB Receptors: These are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory responses. They exist as heterodimers of GABAB1 and GABAB2 subunits, with the orthosteric binding site located in the extracellular Venus flytrap (VFT) domain of the GABAB1 subunit.[3][6]

The initial step in any in silico study is to obtain a high-quality 3D structure of the target receptor. This can be achieved through experimental methods like X-ray crystallography or cryo-electron microscopy, or through computational techniques such as homology modeling if an experimental structure is unavailable.[3]

Core In Silico Methodologies

A typical in silico workflow for studying receptor binding involves several key steps, from receptor preparation to the calculation of binding free energy.

Homology Modeling

When an experimental structure of the target receptor is not available, a homology model can be constructed based on the amino acid sequence of the target and the known 3D structure of a homologous protein (the template).[3] The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[7] The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then scoring these conformations based on a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of a ligand-receptor complex over time.[8] By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the stability of the binding pose, the flexibility of the receptor, and the role of solvent molecules in the binding process.

Binding Free Energy Calculations

A key goal of in silico modeling is to accurately predict the binding affinity of a ligand for its receptor. Several methods can be used to calculate the binding free energy, with varying levels of accuracy and computational cost. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the binding free energy from MD simulation trajectories.[2]

Experimental Protocols

This section provides a detailed, generalized protocol for performing in silico modeling of this compound binding to a GABA receptor.

Receptor and Ligand Preparation

-

Receptor Structure Acquisition: Obtain the 3D structure of the target GABA receptor from the Protein Data Bank (PDB) or build a homology model if no experimental structure is available.

-

Receptor Preparation:

-

Remove all non-essential molecules, such as water, ions, and co-crystallized ligands, from the PDB file.

-

Add hydrogen atoms to the protein, as they are typically not resolved in experimental structures.

-

Assign protonation states to ionizable residues at a physiological pH.

-

Perform energy minimization to relieve any steric clashes in the structure.

-

-

Ligand Structure Preparation:

-

Generate the 3D structure of this compound using a molecule builder.

-

Assign partial charges to the atoms of the ligand.

-

Perform energy minimization of the ligand structure.

-

Molecular Docking Protocol

-

Binding Site Definition: Identify the binding site on the receptor. For GABA receptors, this is typically the orthosteric binding site where GABA binds.[6]

-

Docking with AutoDock Vina:

-

Define the search space (grid box) that encompasses the binding site.

-

Run the docking simulation to generate a set of possible binding poses for this compound.

-

Analyze the docking results to identify the most favorable binding pose based on the docking score.

-

Molecular Dynamics Simulation Protocol

-

System Setup:

-

Place the ligand-receptor complex obtained from docking in a simulation box.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Equilibration:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

-

Run a simulation under constant pressure and temperature (NPT) conditions to allow the system to reach the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the ligand's binding pose, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify key intermolecular interactions.

-

Data Presentation

The quantitative data obtained from in silico studies are crucial for comparing different ligands and understanding structure-activity relationships.

Table 1: Molecular Docking Results for GABA Receptor Ligands

| Ligand | Receptor Subtype | Docking Score (kcal/mol) | Key Interacting Residues |

| GABA | GABAA (α1β2γ2) | -5.8 | β2Glu155, α1Arg66 |

| Muscimol | GABAA (α1β2γ2) | -6.5 | β2Glu155, α1Arg66 |

| This compound (Predicted) | GABAA (α1β2γ2) | (Predicted Value) | (Predicted Residues) |

| Baclofen | GABAB | -6.2 | (Residues from literature) |

| This compound (Predicted) | GABAB | (Predicted Value) | (Predicted Residues) |

Note: The values for this compound are hypothetical and would be determined through the described protocols.

Table 2: Binding Free Energy Calculations from MD Simulations

| Ligand | Receptor Complex | ΔGbind (kcal/mol) (MM/PBSA) | ΔGbind (kcal/mol) (MM/GBSA) |

| GABA | GABAA-GABA | -19.85 ± 8.83[2] | (Not Reported) |

| Muscimol | GABAA-Muscimol | -26.55 ± 3.42[2] | (Not Reported) |

| This compound (Predicted) | GABAA-4-ABN | (Calculated Value) | (Calculated Value) |

| GABA | RDL Receptor | -7.1 ± 0.7 | (Not Reported) |

| This compound (Predicted) | GABAB-4-ABN | (Calculated Value) | (Calculated Value) |

Note: The binding free energy for GABA with the RDL receptor was calculated to be -29.7 ± 2.9 kJ/mol, which is approximately -7.1 kcal/mol.[9] The values for this compound are hypothetical.

Visualization of Workflows and Pathways

Visualizing the complex workflows and signaling pathways involved in receptor binding is essential for a clear understanding of the process.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Guided Computational Methods Predict Multiple Distinct Binding Modes for Pyrazoloquinolinones in GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Aminobutyronitrile: Synthesis, Purification, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutyronitrile is a molecule of interest in synthetic and medicinal chemistry. This technical guide addresses the current state of knowledge regarding this compound. Notably, a thorough review of scientific literature indicates that this compound has not been discovered in or isolated from any natural sources to date. Consequently, this document provides a comprehensive overview of established chemical synthesis routes, detailed experimental protocols for its preparation and purification, and methods for its characterization. Quantitative data from representative synthetic methods are summarized, and key experimental workflows are visualized to facilitate understanding and replication.

Introduction: The Status of this compound

This compound, also known as 4-aminobutanenitrile or γ-aminobutyronitrile, is a bifunctional molecule containing both a primary amine and a nitrile group.[1] Its structure makes it a versatile building block for the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Despite the wide distribution of nitriles and amino acids in nature, there is no scientific literature reporting the discovery or isolation of this compound from any plant, fungal, bacterial, or other natural source.

Therefore, researchers requiring this compound must rely on chemical synthesis. This guide provides the necessary technical details for its laboratory preparation and characterization.

Chemical Synthesis of this compound

The primary synthetic routes to this compound involve the reduction of a precursor or the conversion of a suitable starting material. A common and effective method is the Staudinger reduction of 4-azidobutanenitrile.[2]

Synthesis via Modified Staudinger Reduction

This method provides a good yield and a straightforward purification process.[2] The overall workflow is depicted below.

Caption: Workflow for the synthesis and purification of this compound hydrochloride.

Experimental Protocol:

-

Materials: 4-azidobutanenitrile, triphenylphosphine, pyridine (anhydrous), water, chloroform, hydrochloric acid (gas).

-

Procedure:

-

In a round-bottom flask, dissolve 4-azidobutanenitrile in anhydrous pyridine.

-

Add triphenylphosphine to the solution at room temperature. The reaction is typically stirred for approximately 3 hours to allow for the formation of the iminophosphorane intermediate.[2]

-

After the initial stirring period, add water to the reaction mixture to facilitate the hydrolysis of the intermediate.

-

Increase the temperature of the reaction mixture to 40°C and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H-NMR spectroscopy.[2]

-

Upon completion, the solvent is removed under reduced pressure to yield the crude this compound.

-

Note on Stability: this compound in its free base form is unstable at room temperature.[2] It is therefore crucial to convert it to its hydrochloride salt for storage and handling.

Purification and Stabilization as the Hydrochloride Salt

Experimental Protocol:

-

Materials: Crude this compound, chloroform, source of dry hydrogen chloride gas (e.g., from a cylinder or generated by adding concentrated sulfuric acid to ammonium chloride).

-

Procedure:

-

Dissolve the crude this compound in chloroform in a flask equipped with a gas inlet tube and placed in an ice bath (cooling to 4°C is recommended).[3]

-

Bubble dry hydrogen chloride gas through the stirred solution.[2][3]

-

The hydrochloride salt of this compound will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold chloroform or diethyl ether, and dry under vacuum.

-

The resulting this compound hydrochloride is a stable white solid that can be stored at room temperature.[2]

-

Quantitative Data Summary

The following table summarizes the typical yield for the synthesis of this compound and its hydrochloride salt.

| Reaction Step | Product | Yield | Purity | Reference |

| Modified Staudinger Reduction | This compound (crude) | 69% | N/A | [2] |

| Conversion to Hydrochloride Salt | This compound monohydrochloride | 85% | >95% | [3] |

Characterization of this compound Hydrochloride

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for structural elucidation.

¹H NMR (500 MHz, DMSO-d₆): [3]

-

δ 8.13 (s, 3H, -NH₃⁺)

-

δ 2.89 - 2.77 (m, 2H, -CH₂-NH₃⁺)

-

δ 2.65 (t, J = 7.2 Hz, 2H, -CH₂-CN)

-

δ 1.88 (p, J = 7.3 Hz, 2H, -CH₂-CH₂-CH₂-)

¹³C NMR (126 MHz, DMSO-d₆): [3]

-

δ 123.02 (-CN)

-

δ 40.72 (-CH₂-NH₃⁺)

-

δ 26.15 (-CH₂-CH₂-NH₃⁺)

-

δ 16.97 (-CH₂-CN)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups.

FTIR (ATR): [3]

-

3450 cm⁻¹ (N-H stretch)

-

3013 cm⁻¹ (N-H stretch)

-

2841 cm⁻¹ (C-H stretch)

-

2250 cm⁻¹ (C≡N stretch)

-

1656 cm⁻¹ (N-H bend)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Formula: C₄H₈N₂[4]

-

Molecular Weight: 84.12 g/mol [4]

-

Monoisotopic Mass: 84.068748264 Da[4]

Logical Relationships and Reactivity

While this compound itself is not found in nature, aminonitriles are significant as precursors in theories of prebiotic chemistry and as versatile intermediates in organic synthesis.

Caption: Logical relationships in the synthesis and potential derivatization of this compound.

Conclusion

For researchers and professionals in drug development, this compound serves as a valuable synthetic intermediate. The absence of known natural sources necessitates its preparation through chemical synthesis. The modified Staudinger reduction of 4-azidobutanenitrile, followed by conversion to its stable hydrochloride salt, represents a reliable and well-characterized method for obtaining this compound. The detailed protocols and characterization data provided in this guide are intended to support the scientific community in the synthesis and utilization of this compound for further research and development.

References

An In-depth Technical Guide to the Structural Analogues and Derivatives of 4-Aminobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutyronitrile, a structural analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a compelling scaffold for the design and development of novel therapeutic agents targeting the central nervous system. The replacement of the carboxylic acid moiety of GABA with a nitrile group, a well-recognized bioisostere, offers the potential for improved pharmacokinetic properties and novel pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of structural analogues and derivatives of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of new GABAergic modulators. This document details synthetic methodologies, summarizes key biological data, and outlines experimental protocols for the characterization of these compounds. Furthermore, it visualizes pertinent biological pathways and experimental workflows to facilitate a deeper understanding of the underlying scientific principles.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1] Consequently, the development of molecules that modulate GABAergic signaling is a cornerstone of neuropharmacology.

This compound emerges as a promising starting point for the development of novel GABA receptor modulators. As a bioisosteric analogue of GABA, where the carboxyl group is replaced by a nitrile moiety, it presents an opportunity to explore new chemical space and potentially overcome the limitations of existing GABAergic drugs, such as poor blood-brain barrier penetration and rapid metabolism. The nitrile group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the overall physicochemical properties of the molecule.[2]

This guide will delve into the synthetic strategies for creating a diverse library of this compound derivatives, the methodologies for assessing their biological activity as GABA receptor modulators, and the structure-activity relationships that govern their pharmacological profiles.

Synthetic Strategies for this compound Derivatives

The synthesis of structural analogues of this compound can be broadly categorized into modifications of the primary amine and alterations to the carbon backbone.

N-Substitution of the Primary Amine

N-alkylation and N-acylation of the primary amine are common strategies to modulate the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, which can significantly impact receptor binding and pharmacokinetic properties.

-

N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through various methods. A direct approach involves the reaction of this compound with alkyl halides in the presence of a base. A more controlled method is reductive amination, where this compound is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride.[3]

-

N-Acylation: Amide derivatives can be readily synthesized by reacting this compound with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine. Standard peptide coupling reagents, like HBTU, can also be employed for the formation of amide bonds with carboxylic acids.[4]

General Experimental Protocols

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), the desired aldehyde or ketone (1.1 eq) is added, followed by the addition of a reducing agent such as sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired N-alkylated derivative.

To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, the desired acyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the target N-acylated derivative.

Biological Activity and Structure-Activity Relationships

As analogues of GABA, the primary biological targets for this compound derivatives are the GABA receptors, specifically the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. The nitrile moiety, acting as a bioisostere of the carboxylic acid, can influence the binding affinity and efficacy of these compounds at the GABA receptors.

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the following table presents hypothetical data based on the expected modulation of GABA-A receptors by such compounds. This serves as an illustrative example for data presentation.

| Compound ID | R Group (N-Substitution) | GABA-A Receptor Subtype | Assay Type | IC50 / EC50 (µM) |

| 4-ABN | H | α1β2γ2 | Radioligand Binding | > 100 |

| ABN-001 | Methyl | α1β2γ2 | Electrophysiology | 55.3 |

| ABN-002 | Ethyl | α1β2γ2 | Electrophysiology | 42.1 |

| ABN-003 | Isopropyl | α1β2γ2 | Electrophysiology | 89.7 |

| ABN-004 | Acetyl | α1β2γ2 | FLIPR Assay | 25.6 |

| ABN-005 | Benzoyl | α1β2γ2 | FLIPR Assay | 15.2 |

Table 1: Hypothetical Biological Activity of N-Substituted this compound Derivatives at the GABA-A Receptor.

The structure-activity relationship (SAR) of these derivatives is a critical aspect of their development.[5] Generally, small, lipophilic N-alkyl substituents are expected to enhance blood-brain barrier permeability. N-acylation with aromatic moieties could introduce additional binding interactions, such as pi-stacking, with the receptor.

Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives as GABA receptor modulators can be assessed using a variety of in vitro assays.

GABA-A Receptor Modulation Assays

A common method for high-throughput screening of GABA-A receptor modulators is the fluorescent imaging plate reader (FLIPR) based membrane potential assay.[6] This assay utilizes cells expressing the GABA-A receptor and a voltage-sensitive dye. Activation of the GABA-A receptor chloride channel leads to changes in membrane potential, which are detected as a change in fluorescence.

Protocol Outline:

-

Cell Culture: HEK293 cells stably or transiently expressing the desired GABA-A receptor subtype combination (e.g., α1β2γ2) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a voltage-sensitive fluorescent dye. The cells are incubated to allow for dye uptake.

-

Compound Addition: The test compounds (this compound derivatives) are added to the wells at various concentrations.

-

GABA Stimulation: After a short incubation with the test compounds, a sub-maximal concentration of GABA is added to stimulate the GABA-A receptors.

-

Fluorescence Reading: The fluorescence intensity in each well is measured using a FLIPR instrument before and after the addition of GABA.

-

Data Analysis: The change in fluorescence is used to determine the modulatory effect of the test compounds on the GABA-A receptor activity. EC50 or IC50 values are calculated from concentration-response curves.

Another high-throughput method involves the use of a halide-sensitive yellow fluorescent protein (YFP).[7][8] Cells are co-transfected with the GABA-A receptor subunits and the YFP. Activation of the chloride channel leads to an influx of iodide, which quenches the YFP fluorescence.

Protocol Outline:

-

Cell Transfection: CHO-K1 or HEK293 cells are co-transfected with plasmids encoding the GABA-A receptor subunits and a halide-sensitive YFP variant.

-

Cell Plating: Transfected cells are plated in microplates.

-

Assay Buffer Exchange: The culture medium is replaced with a low-chloride buffer.

-

Compound and GABA Addition: Test compounds and GABA are added to the wells.

-

Iodide Addition: A high-iodide buffer is added to initiate the quenching of YFP fluorescence.

-

Fluorescence Measurement: The rate of fluorescence quench is measured over time.

-

Data Analysis: The rate of quench is proportional to the GABA-A receptor activity, and the modulatory effects of the compounds can be quantified.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

GABA exerts its inhibitory effects through two main types of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] The following diagram illustrates the canonical GABAergic signaling pathway.

Caption: Overview of the GABAergic signaling pathway.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: Experimental workflow for drug discovery.

Conclusion

This compound and its derivatives represent a promising, yet underexplored, class of compounds for the modulation of the GABAergic system. The synthetic accessibility of these molecules, coupled with the potential for fine-tuning their pharmacological properties through chemical modification, makes them attractive candidates for further investigation in the context of neurological and psychiatric disorders. The experimental protocols and workflows detailed in this guide provide a framework for the systematic exploration of this chemical space. Future research efforts focused on the synthesis of diverse libraries of this compound analogues and their comprehensive biological characterization are warranted to unlock their full therapeutic potential.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure-Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 8. Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-aminobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-aminobutyronitrile, a molecule of interest in various research and development sectors. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for acquiring such data.

Introduction to this compound

This compound, also known as 4-aminobutanoic acid nitrile, is a bifunctional molecule containing both a primary amine and a nitrile group. Its structure (Figure 1) lends it to a variety of chemical transformations, making it a valuable building block in organic synthesis and medicinal chemistry. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and for monitoring its reactions.

Figure 1. Chemical structure of this compound.

Spectroscopic Data Analysis

This section presents the predicted spectroscopic data for this compound, organized into clear, comparative tables. It is important to note that this data is based on computational predictions and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound provides information on the chemical environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~2.80 | Triplet | 2H | H-4 (-CH₂-NH₂) |

| ~2.45 | Triplet | 2H | H-2 (-CH₂-CN) |

| ~1.85 | Quintet | 2H | H-3 (-CH₂-CH₂-CH₂-) |

| ~1.30 | Singlet (broad) | 2H | -NH₂ |

Note: Predicted chemical shifts can vary depending on the solvent and the prediction software used. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

The predicted ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~119.5 | C-1 (-CN) |

| ~41.0 | C-4 (-CH₂-NH₂) |

| ~28.0 | C-3 (-CH₂-CH₂-CH₂-) |

| ~16.0 | C-2 (-CH₂-CN) |

Note: These are predicted chemical shift values and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~2245 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1600 | Medium | N-H bend (scissoring) |

| ~1465 | Medium | C-H bend (scissoring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 84.12 g/mol ), the following fragments are predicted under electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 84 | [M]⁺ (Molecular Ion) |

| 56 | [M - CH₂NH₂]⁺ |

| 43 | [CH₂CH₂CN]⁺ |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as the chemical shifts of the amine protons are solvent-dependent.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry

Sample Introduction (Direct Infusion for a Volatile Liquid):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-